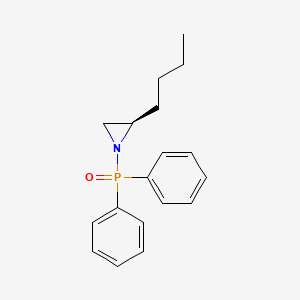

Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-(2-Butylaziridin-1-yl)diphenylphosphine oxide is a chiral phosphine oxide compound It is characterized by the presence of a butyl group attached to an aziridine ring, which is further bonded to a diphenylphosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-Butylaziridin-1-yl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with an aziridine derivative. One common method includes the use of ®-2-butylaziridine as a starting material, which reacts with diphenylphosphine oxide under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the nucleophilic attack on the aziridine ring.

Industrial Production Methods

Industrial production of ®-(2-Butylaziridin-1-yl)diphenylphosphine oxide may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

®-(2-Butylaziridin-1-yl)diphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The phosphine oxide moiety can be further oxidized to form higher oxidation state compounds.

Reduction: The compound can be reduced to form the corresponding phosphine.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the aziridine ring under mild conditions.

Major Products

Oxidation: Higher oxidation state phosphine oxides.

Reduction: Corresponding phosphine compounds.

Substitution: Various substituted aziridine derivatives.

Scientific Research Applications

®-(2-Butylaziridin-1-yl)diphenylphosphine oxide has several applications in scientific research:

Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-(2-Butylaziridin-1-yl)diphenylphosphine oxide involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers, influencing the stereochemistry of the reaction. The aziridine ring and phosphine oxide moiety play crucial roles in stabilizing the transition state and enhancing the enantioselectivity of the reaction.

Comparison with Similar Compounds

Similar Compounds

®-(+)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthalene: Another chiral phosphine ligand used in asymmetric catalysis.

®-(+)-BINAP: A widely used chiral diphosphine ligand with high enantioselectivity.

Xantphos: A bidentate phosphine ligand known for its versatility in various catalytic reactions.

Uniqueness

®-(2-Butylaziridin-1-yl)diphenylphosphine oxide is unique due to the presence of the aziridine ring, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to form stable complexes with metal centers and influence the stereochemistry of reactions makes it a valuable tool in asymmetric synthesis.

Biological Activity

Aziridines, particularly those with specific substituents like the compound Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)- , have garnered attention due to their unique structural properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Aziridines are three-membered nitrogen-containing heterocycles known for their ring strain, which contributes to their reactivity. The specific compound in focus features a butyl group and a diphenylphosphinyl moiety, which can significantly influence its biological interactions.

The biological activity of aziridines is often linked to their ability to interact with nucleophiles in biological systems. This interaction can lead to alkylation of DNA, potentially causing mutations and contributing to carcinogenicity. The electrophilic nature of aziridines allows them to react with nucleophilic sites on DNA bases, such as guanine and adenine, leading to alkylation and subsequent DNA damage .

Antimicrobial and Anticancer Properties

Research indicates that aziridines can exhibit antimicrobial properties. For instance, studies have shown that aziridine derivatives can inhibit bacterial growth by disrupting cellular processes or by acting as enzyme inhibitors . In anticancer research, aziridine compounds have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Compounds with similar structures have demonstrated significant activity against various cancer cell lines .

Synthesis and Derivatives

The synthesis of aziridine derivatives often involves nucleophilic ring-opening reactions or asymmetric synthesis techniques. For example, the compound can be synthesized via Pd-catalyzed reactions that exploit the strained nature of the aziridine ring . The resulting products can then be evaluated for biological activity through various assays.

Case Study 1: Anticancer Activity

A study examined the anticancer effects of a series of aziridine derivatives on human cancer cell lines. The results indicated that certain modifications to the diphenylphosphinyl group enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to increased interaction with tubulin, leading to cell cycle arrest .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of aziridine derivatives against Staphylococcus aureus. The study found that specific substitutions on the aziridine ring improved antibacterial activity by enhancing membrane permeability and disrupting metabolic pathways within the bacteria .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H18N\O2P |

| Molecular Weight | 253.28 g/mol |

| Melting Point | 85-87 °C |

| Solubility | Soluble in organic solvents |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Effective against S. aureus |

| Anticancer | Inhibits tubulin polymerization |

Properties

CAS No. |

200411-28-5 |

|---|---|

Molecular Formula |

C18H22NOP |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

(2R)-2-butyl-1-diphenylphosphorylaziridine |

InChI |

InChI=1S/C18H22NOP/c1-2-3-10-16-15-19(16)21(20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,16H,2-3,10,15H2,1H3/t16-,19?/m1/s1 |

InChI Key |

IRQIEPINDRBONN-VTBWFHPJSA-N |

Isomeric SMILES |

CCCC[C@@H]1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCCCC1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.